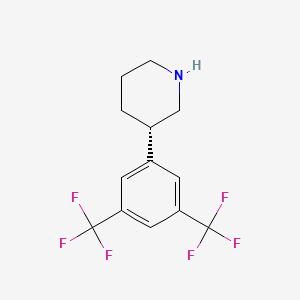
(S)-3-(3,5-Bis(trifluoromethyl)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic methods using specific enzymes have been explored for the synthesis of related compounds, offering a greener alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of (3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl bromide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine is unique due to its specific stereochemistry and the presence of the piperidine ring, which can impart distinct biological and chemical properties compared to other similar compounds. Its trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13F6N |
|---|---|
Molecular Weight |
297.24 g/mol |
IUPAC Name |
(3S)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2/t8-/m1/s1 |
InChI Key |
GSZOGLXISPWVQW-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
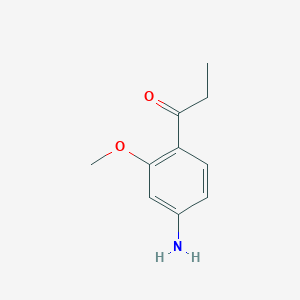
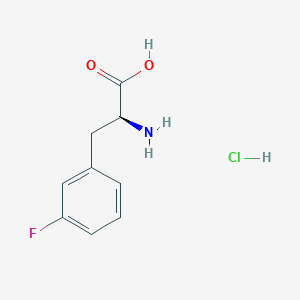
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)
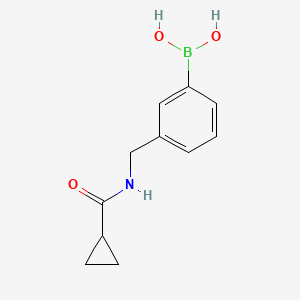
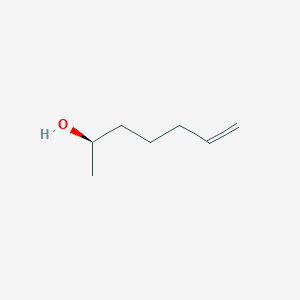
![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
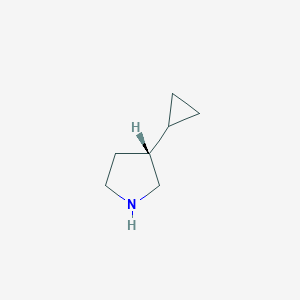
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751372.png)
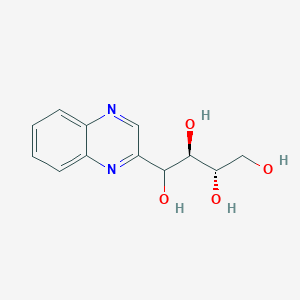
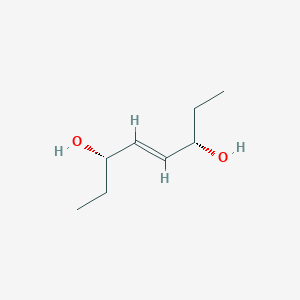
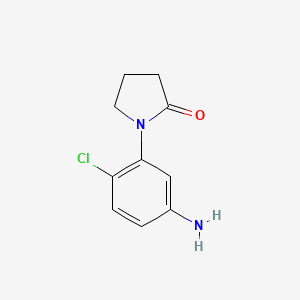
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751425.png)
